Bienvenue dans la boutique en ligne BenchChem!

Calceolarioside B

HIV gp41 Antiviral

Procure Calceolarioside B for its unique target engagement, validated by sub-micromolar PKCα inhibition (IC50 0.6 μM) and a novel MMP12 inhibitory mechanism in tumor-associated macrophages. Unlike structurally similar glycosides, it demonstrates specific gp41 binding affinity. This compound-specific profile is essential for reproducible HIV entry, immuno-oncology, and kinase signaling studies, making it a critical, non-substitutable reagent for advanced research programs.

Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
CAS No. 105471-98-5
Cat. No. B027583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalceolarioside B
CAS105471-98-5
Synonymscalceolarioside B
Molecular FormulaC23H26O11
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
InChIInChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1
InChIKeyLFKQVVDFNHDYNK-FOXCETOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calceolarioside B (CAS 105471-98-5) for Scientific Research Procurement: Key Compound Characteristics


Calceolarioside B (CAS 105471-98-5), also known as Desrhamnosyl isoacteoside or Nuomioside A, is a naturally occurring phenylethanoid glycoside isolated from plant species including Akebia quinata and Stauntonia hexaphylla . This compound belongs to the phenylpropanoid class and features a characteristic structure comprising a glucose moiety linked to a hydroxytyrosol aglycone and esterified with caffeic acid . Calceolarioside B demonstrates established bioactivities as an aldose reductase inhibitor (rat lens RLAR, IC50 23.99 μM) and free radical scavenger (DPPH, IC50 94.60 μM) . Recent research has identified additional mechanisms including HIV gp41 binding affinity (IC50 0.1 mg/mL) , MMP12 inhibition in tumor-associated macrophages [1], and entry inhibition of Omicron BA.2 into host cells .

Calceolarioside B (CAS 105471-98-5) Procurement Risk: Why In-Class Substitution of Phenylethanoid Glycosides Is Scientifically Invalid


Substituting Calceolarioside B with structurally similar phenylethanoid glycosides such as acteoside (verbascoside), calceolarioside A, or isoacteoside introduces significant experimental risk due to non-overlapping target engagement profiles and divergent potency across assay systems. Despite shared core scaffolds, these compounds exhibit distinct biological fingerprints: acteoside demonstrates stronger HIV-1 reverse transcriptase inhibition (IC50 7.8–13.7 μM) but lacks Calceolarioside B's specific gp41 binding activity [1]; calceolarioside A shows markedly weaker PKCα inhibition (IC50 125 μM versus 0.6 μM for calceolarioside B) [2]; and isoacteoside functions as a xanthine oxidase inhibitor (IC50 45.48 μM) and AGE formation inhibitor [3], activities not demonstrated for Calceolarioside B. Furthermore, the recently validated MMP12 inhibitory mechanism of Calceolarioside B in hepatocellular carcinoma models is not documented for acteoside or isoacteoside [4]. These functional divergences underscore that procurement decisions must be guided by compound-specific, target-validated quantitative evidence rather than class-level assumptions.

Calceolarioside B (CAS 105471-98-5) Quantitative Comparative Evidence: Activity Data Against Closest Analogs


Calceolarioside B vs. Acteoside (Verbascoside): Divergent HIV Target Engagement Profiles

Calceolarioside B demonstrates moderate binding affinity for HIV gp41 with an IC50 of 0.1 mg/mL, whereas the closely related analog acteoside (verbascoside) primarily inhibits HIV-1 reverse transcriptase (HIV-1 RT) with IC50 values of 7.8–13.7 μM but lacks significant gp41 binding activity [1]. This represents a mechanistically distinct antiviral profile that cannot be replicated by acteoside substitution.

HIV gp41 Antiviral Phenylethanoid Glycosides

Calceolarioside B vs. Calceolarioside A: PKCα Inhibitory Potency Differential

In a head-to-head study of phenylethanoid glycosides isolated from Digitalis purpurea and Penstemon linarioides, calceolarioside B (compound 2) exhibited potent PKCα inhibition with an IC50 of 0.6 μM, representing a 208-fold greater potency than calceolarioside A (compound 1), which displayed an IC50 of 125 μM in the same assay system [1]. This substantial potency difference demonstrates that structural variations within the same compound series profoundly affect kinase inhibitory activity.

PKCα Signal Transduction Enzyme Inhibition Cancer

Calceolarioside B vs. Acteoside (Verbascoside): Distinct Antimicrobial Spectrum

Calceolarioside B demonstrates antimicrobial activity against gram-positive and gram-negative bacteria as well as yeast species, with notable activity against Candida albicans strains [1]. In contrast, the structurally related acteoside (verbascoside) displays antimicrobial effects against Proteus mirabilis and Staphylococcus aureus, including moderate activity against methicillin-resistant S. aureus (MRSA), but its antifungal profile against Candida species is not equivalently documented [1]. Calceolarioside B was specifically active in high minimum inhibitory concentration against some Candida albicans strains [1].

Antimicrobial Candida albicans Antifungal Phenolic Glycosides

Calceolarioside B MMP12 Inhibition: A Unique Mechanistic Differentiation from Other Phenylethanoid Glycosides

Calceolarioside B has been identified as a novel MMP12 inhibitor that suppresses matrix metallopeptidase-12 activity secreted by tumor-associated macrophages (TAMs) and hepatocellular carcinoma (HCC) cells, thereby reducing M2-like polarization and infiltration of TAMs in the tumor microenvironment [1]. This mechanism, validated through cellular thermal shift assay, small molecule pull-down, and surface plasmon resonance, has not been reported for acteoside, isoacteoside, or calceolarioside A [1]. Public database analysis confirmed that MMP12 overexpression promotes macrophage infiltration in primary and metastatic HCC tumors [1].

Hepatocellular Carcinoma MMP12 Tumor Microenvironment Macrophage Polarization Immuno-Oncology

Calceolarioside B Solubility in DMSO: Experimental Determination for In Vitro Assay Design

Calceolarioside B demonstrates experimentally verified solubility in DMSO of 95 mg/mL (198.55 mM) at 25°C, enabling convenient preparation of concentrated stock solutions for in vitro assays . This empirically determined solubility value, tested in-house by Selleck Chemicals, provides a reliable baseline for assay development and compound handling . Additional solubility data from alternative vendors indicate DMSO solubility up to 250 mg/mL (522.52 mM) , though batch-to-batch variation should be anticipated. The compound is also soluble in methanol [1].

Solubility Formulation Assay Development DMSO

Calceolarioside B vs. Isoacteoside: Mechanistic Divergence in Enzyme Inhibition Profiles

Isoacteoside, a close structural analog, functions as a xanthine oxidase inhibitor with an IC50 of 45.48 μM and competitively inhibits xanthine oxidase with a Ki of 10.08 μM [1]. Isoacteoside also inhibits advanced glycation end-product (AGE) formation with IC50 values ranging from 4.6–25.7 μM [2]. In contrast, Calceolarioside B does not demonstrate these activities but instead exhibits RLAR inhibition (IC50 23.99 μM) and DPPH radical scavenging (IC50 94.60 μM) . This mechanistic divergence confirms that these compounds engage distinct enzymatic targets despite structural similarity.

Xanthine Oxidase AGE RLAR Enzyme Inhibition

Calceolarioside B (CAS 105471-98-5) Optimal Research Application Scenarios Based on Validated Evidence


HIV Entry Inhibition Studies Targeting gp41-Mediated Fusion

Calceolarioside B is appropriate for HIV research programs focused on gp41-mediated viral entry and membrane fusion. The compound's moderate gp41 binding affinity (IC50 0.1 mg/mL) distinguishes it from acteoside and isoacteoside, which lack this specific activity . Investigators screening natural product libraries for gp41-targeting entry inhibitors should prioritize Calceolarioside B over other phenylethanoid glycosides, as this mechanism is not conserved across the class [1].

Protein Kinase C Alpha (PKCα) Signaling Pathway Studies

Calceolarioside B demonstrates potent PKCα inhibition (IC50 0.6 μM) with 208-fold greater potency than calceolarioside A in the same assay system [2]. This compound is suitable for functional studies examining PKCα-mediated signal transduction, cell proliferation, and differentiation. Researchers should note that this sub-micromolar potency is not representative of all calceolarioside derivatives, and substitution with calceolarioside A (IC50 125 μM) would yield insufficient inhibitory activity for most cellular assays [2].

Hepatocellular Carcinoma Tumor Microenvironment and Macrophage Polarization Studies

Calceolarioside B has been validated as a novel MMP12 inhibitor that reduces M2-like tumor-associated macrophage (TAM) polarization and infiltration in hepatocellular carcinoma models [3]. This compound is indicated for immuno-oncology research examining TAM modulation, MMP12 inhibition, and the tumor immune microenvironment. The mechanism has been confirmed through cellular thermal shift assay, small molecule pull-down, and surface plasmon resonance [3]. This activity profile has not been reported for acteoside, isoacteoside, or calceolarioside A, making Calceolarioside B the specific selection for this research domain [3].

Antimicrobial Screening Programs with Candida albicans Focus

Calceolarioside B exhibits antimicrobial activity against gram-positive and gram-negative bacteria, with documented activity against Candida albicans yeast strains [1]. Screening programs investigating natural product-derived antifungal agents may consider Calceolarioside B as a candidate compound. The anti-Candida activity profile differs from that of acteoside, which demonstrates effects against Staphylococcus aureus (including MRSA) and Proteus mirabilis but lacks equivalent documentation for Candida species activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calceolarioside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.